3-(2,6-Dimethyl-4-oxo-1,4-dihydro-pyrimidin-5-yl)-propionic acid
Description
3-(2,6-Dimethyl-4-oxo-1,4-dihydro-pyrimidin-5-yl)-propionic acid is a pyrimidine derivative characterized by a propionic acid side chain attached to a 2,6-dimethyl-4-oxo-1,4-dihydropyrimidine core. Key molecular details include:
- Molecular formula: C₉H₁₂N₂O₃
- This compound belongs to a class of pyrimidinone derivatives, which are structurally related to nucleic acid bases and often exhibit diverse biological activities.
Properties
IUPAC Name |
3-(2,4-dimethyl-6-oxo-1H-pyrimidin-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-5-7(3-4-8(12)13)9(14)11-6(2)10-5/h3-4H2,1-2H3,(H,12,13)(H,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQWIISCIONADN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
802589-80-6 | |
| Record name | 3-(2,4-dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
3-(2,6-Dimethyl-4-oxo-1,4-dihydro-pyrimidin-5-yl)-propionic acid (CAS No. 802589-80-6) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound exhibits a molecular formula of and a molecular weight of approximately 196.20 g/mol. The exploration of its biological activity is critical for understanding its therapeutic potential and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C9H12N2O3 |
| Molecular Weight | 196.20 g/mol |
| CAS Number | 802589-80-6 |
| LogP | 0.40390 |
| PSA | 83.05000 |
Biological Activity Overview
Research indicates that compounds similar to this compound may exhibit various biological activities, including antiproliferative , anti-inflammatory , and antioxidant properties. These activities are primarily attributed to their interaction with cellular pathways and receptors.
Antiproliferative Activity
Recent studies have shown that pyrimidine derivatives can inhibit the proliferation of various human cancer cell lines. For example, compounds within this class have demonstrated GI50 values in the nanomolar to micromolar range against tumor cells, suggesting significant antiproliferative effects . The specific mechanisms often involve the induction of apoptosis and cell cycle arrest.
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Compounds like this can inhibit key enzymes involved in cell proliferation.
- Modulation of Signaling Pathways : Interaction with G protein-coupled receptors (GPCRs) can lead to downstream effects on cellular signaling pathways that regulate growth and survival .
- Oxidative Stress Reduction : By acting as antioxidants, these compounds can mitigate oxidative stress in cells, which is crucial in cancer progression and other diseases.
Case Studies
Several case studies have focused on the biological activity of similar pyrimidine derivatives. Here are notable findings:
- Study on Anticancer Effects :
- Anti-inflammatory Properties :
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities that can be leveraged in different fields:
- Antimicrobial Activity : Some studies suggest that derivatives of pyrimidine compounds possess antimicrobial properties. This could make 3-(2,6-Dimethyl-4-oxo-1,4-dihydropyrimidin-5-yl)-propionic acid a candidate for developing new antimicrobial agents .
- Anticancer Potential : Pyrimidine derivatives have been explored for their anticancer properties. The ability of this compound to inhibit specific cancer cell lines could be investigated further to understand its mechanism and efficacy .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in drug design for metabolic disorders .
Medicinal Chemistry Applications
In medicinal chemistry, 3-(2,6-Dimethyl-4-oxo-1,4-dihydropyrimidin-5-yl)-propionic acid is being studied for its potential to serve as a lead compound in drug development:
Case Studies
- Development of Antimicrobial Agents :
- Anticancer Research :
Proteomics Research
The compound is also utilized in proteomics research due to its unique structural properties. It can serve as a tool for studying protein interactions and functions:
Applications in Proteomics
- Protein Labeling : The compound can be modified to create labels for proteins, aiding in the visualization and tracking of protein dynamics within cells .
- Inhibitor Studies : By inhibiting specific proteins involved in disease pathways, researchers can better understand the role of these proteins and develop targeted therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine Derivatives with Varied Substituents
(a) (1-Methyl-4-oxo-1,4-dihydro-pyrazolo[3,4-d]-pyrimidin-5-yl)-acetic acid
- Molecular formula : C₈H₈N₄O₃
- Molecular weight : 208.18 g/mol .
- Key differences : Replaces the propionic acid group with a shorter acetic acid chain and incorporates a pyrazolo-pyrimidine fused ring system. This structural variation likely alters solubility and bioavailability compared to the target compound.
(b) 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- Molecular formula: Not explicitly provided, but IR and ¹H-NMR data indicate functional groups like nitrile (CN), nitro (NO₂), and thione (C=S) .
(c) (2-Chloro-6-methyl-pyrimidin-4-yl)-(4-ethoxy-phenyl)-amine
- Molecular formula: Not explicitly stated, but includes chloro and ethoxy substituents .
- Key differences : The absence of a carboxylic acid group and presence of a chloropyrimidine ring suggest divergent applications, possibly in agrochemicals or as intermediates in drug synthesis.
Propionic Acid Derivatives with Heterocyclic Cores
(a) 2-(4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid (Haloxyfop)
- Use : Herbicide .
- Key differences: The trifluoromethylpyridine and phenoxy groups confer herbicidal activity, contrasting with the pyrimidinone core of the target compound. The propionic acid chain in haloxyfop is critical for its mode of action, highlighting how heterocyclic substituents dictate functional roles .
(b) Patent-Disclosed 2-(Substituted Oxygen)-3-(Substituted Phenyl)propionic Acid Derivatives
Calcium Channel Modulators: 1,4-Dihydropyridines
Bay K 8644 and 202-791
- Key features : These 1,4-dihydropyridines act as calcium channel activators or antagonists depending on stereochemistry .
- Comparison: Unlike the pyrimidinone-based target compound, dihydropyridines exhibit voltage-gated calcium channel modulation. This underscores how minor structural changes (e.g., pyrimidinone vs. dihydropyridine rings) lead to entirely distinct pharmacological profiles .
Research Implications and Gaps
- Structural-Activity Relationships (SAR): The target compound’s pyrimidinone-propionic acid hybrid structure warrants further exploration for bioactivity, particularly in inflammation or enzyme inhibition, given the precedent of propionic acid derivatives in these areas .
- Data Limitations : Physical properties (e.g., melting point, solubility) and mechanistic studies for the target compound are absent in the provided evidence, limiting direct comparisons.
- Synthetic Utility: Pyrimidinone derivatives are frequently used in nucleotide synthesis (e.g., ’s oligonucleotide analog), suggesting the target compound could serve as a building block in such contexts .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 3-(2,6-Dimethyl-4-oxo-1,4-dihydro-pyrimidin-5-yl)-propionic acid, and how can reaction conditions be systematically optimized?
- Methodological Answer: Utilize factorial design experiments to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). Statistical methods like response surface methodology (RSM) can minimize trial numbers while maximizing yield and purity. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing experimental redundancy .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer: Combine -NMR and -NMR to confirm the pyrimidinone core and propionic acid side chain. High-resolution mass spectrometry (HRMS) validates molecular weight. For purity, employ reverse-phase HPLC with UV detection, referencing pharmacopeial buffer systems (e.g., ammonium acetate at pH 6.5) to ensure reproducibility .
Q. What are the potential pharmacological applications of this compound, and how can its bioactivity be preliminarily assessed?
- Methodological Answer: Screen for antimicrobial or enzyme-inhibitory activity using in vitro assays (e.g., MIC tests for antimicrobial properties). Structural analogs in cinnamon derivatives (e.g., 3-hydroxy-4-methoxycinnamic acid) suggest potential anti-inflammatory or antioxidant pathways, warranting comparative studies .
Q. How can environmental stability (e.g., thermal, photolytic) be evaluated under controlled laboratory conditions?
- Methodological Answer: Conduct accelerated stability studies using thermogravimetric analysis (TGA) for thermal degradation and UV-Vis spectroscopy for photolytic stability. Apply Arrhenius modeling to extrapolate shelf-life under standard storage conditions .
Advanced Research Questions
Q. How can computational chemistry elucidate reaction mechanisms and regioselectivity in derivatives of this compound?
- Methodological Answer: Employ density functional theory (DFT) to map transition states and activation energies for key reactions (e.g., nucleophilic substitutions). Molecular dynamics simulations can predict solvent effects on reaction pathways, aiding in regioselective synthesis .
Q. What reactor design principles are critical for scaling up synthesis while maintaining high enantiomeric purity?
- Methodological Answer: Implement continuous-flow reactors with immobilized catalysts to enhance mass transfer and reduce side reactions. Membrane separation technologies (e.g., nanofiltration) can isolate intermediates, ensuring purity during scale-up .
Q. How should researchers resolve contradictions in experimental data (e.g., conflicting kinetic results or unexpected byproducts)?
- Methodological Answer: Apply multivariate analysis (e.g., principal component analysis) to identify hidden variables (e.g., trace moisture, impurities). Cross-validate findings using orthogonal techniques (e.g., isotopic labeling for mechanistic studies) .
Q. What strategies are effective for studying this compound’s interactions with biological targets (e.g., protein binding or cellular uptake)?
- Methodological Answer: Use surface plasmon resonance (SPR) for real-time binding kinetics and fluorescence microscopy to track cellular localization. Molecular docking simulations can prioritize target proteins for experimental validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
